molecular formula C17H20N2O3 B3009290 3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide CAS No. 898372-68-4

3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide

Cat. No. B3009290
CAS RN: 898372-68-4
M. Wt: 300.358
InChI Key: GPIJKEKAWFXOCY-UHFFFAOYSA-N
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Description

3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are the main component of many biologically active natural and synthetic heterocycles .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a hemin/t-BuOOH-catalyzed oxidative phenol–enamine formal [3 + 2] cycloaddition has been developed, enabling the environmentally benign synthesis of valuable cyclopenta[b]benzofuran scaffolds under sustainable reaction conditions with excellent atom- and step-economy . Another method involves a microwave-assisted Perkin rearrangement reaction and a modified Finkelstein halogen-exchange used to facilitate N-alkylation .


Molecular Structure Analysis

The benzofuran core is present in many biologically active natural products and is a popular scaffold when designing drugs . Its chemical structure is composed of fused benzene and furan rings . The molecular weight of a similar compound, 3-Benzofuran carboxamide, n-(n-butyl)-2,3-dihydro-3-phenyl-, is 295.3755 .


Chemical Reactions Analysis

Benzofuran derivatives have been shown to undergo various chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .

Scientific Research Applications

Future Directions

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds, making these substances potential natural drug lead compounds .

properties

IUPAC Name

3-(3-cyclopentylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c18-17(21)16-15(12-7-3-4-8-13(12)22-16)19-14(20)10-9-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIJKEKAWFXOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide

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